molecular formula C20H24FN3O6S B194095 Danofloxacin mesylate CAS No. 119478-55-6

Danofloxacin mesylate

Katalognummer: B194095
CAS-Nummer: 119478-55-6
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: APFDJSVKQNSTKF-FXMYHANSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties Danofloxacin mesylate (C₁₉H₂₁FN₃O₃·CH₃SO₃H) is a fluoroquinolone antibiotic used exclusively in veterinary medicine, particularly for treating bovine respiratory diseases and infections in poultry . Its crystal structure, resolved via synchrotron X-ray powder diffraction and density functional theory (DFT), reveals a monoclinic system (space group P1) with alternating cationic (danofloxacin) and anionic (mesylate) layers. The structure features unique hydrogen bonding patterns, such as N–H⋯O interactions between cations and C–H⋯O bonds between cations and mesylate anions .

Pharmacokinetics and Distribution this compound exhibits rapid absorption and broad tissue distribution, achieving high concentrations in the respiratory tract, mammary glands, and intestines . In crucian carp, it demonstrates a prolonged elimination half-life (T₁/₂β: 286.9 hours) and large volume of distribution (Vd: 5.1 L/kg), indicating extensive tissue penetration . Liposomal formulations further enhance its bioavailability and lung-targeting efficacy in chickens, extending effective blood concentration duration to >60 hours .

The European Medicines Agency (EMA) reported severe fetal and maternal toxicity in rodents at high doses (100–200 mg/kg/day) . Its veterinary applications are regulated with withdrawal periods (e.g., 4 days for meat) to ensure residue limits are met .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Danofloxacinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumdodecylsulfat, Triethylamin und 1-Butanol . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Danofloxacin, die die antibakteriellen Eigenschaften der Ausgangssubstanz bewahren.

Wissenschaftliche Forschungsanwendungen

Introduction to Danofloxacin Mesylate

This compound is a fluoroquinolone antibiotic primarily used in veterinary medicine, particularly for treating bacterial infections in livestock and poultry. This compound has gained attention due to its broad-spectrum antimicrobial activity, rapid absorption, and effective tissue distribution. Its applications span various animal species, including swine, cattle, and fish.

Treatment of Respiratory Infections

This compound is widely utilized for managing respiratory diseases in livestock. It is particularly effective against pathogens such as Pasteurella multocida and Mycoplasma bovis, which are common culprits in bovine respiratory disease (BRD). Clinical studies have demonstrated that danofloxacin significantly reduces morbidity and mortality associated with BRD when administered at appropriate dosages .

Gastrointestinal Infections

In addition to respiratory infections, this compound is employed to treat gastrointestinal infections caused by Salmonella and other gram-negative bacteria in cattle and swine. Its efficacy in this area is attributed to its ability to achieve high concentrations in the intestinal lumen, facilitating effective treatment of enteric pathogens .

Aquaculture Applications

Recent studies have expanded the use of this compound into aquaculture. Research indicates that it can effectively treat bacterial infections in fish, such as koi, with rapid absorption rates observed post-injection. The pharmacokinetics of danofloxacin in fish show that maximum plasma concentrations are reached quickly, allowing for timely intervention in disease outbreaks .

Slow-Release Formulations

Innovative formulations, such as slow-release microspheres of this compound, have been developed to enhance its therapeutic efficacy. These formulations allow for prolonged drug release, reducing the frequency of administration while maintaining effective drug levels over extended periods. This approach is particularly beneficial in large animal husbandry where multiple dosing can be logistically challenging .

Absorption and Distribution

This compound exhibits rapid absorption following intramuscular administration across various species. Studies indicate that it reaches peak plasma concentrations within approximately 45 minutes in fish and shows similar pharmacokinetic profiles in other animals like chickens . The drug's distribution is extensive, targeting major tissues such as lungs, intestines, and mammary glands.

Role of Efflux Transporters

Recent research has identified this compound as a substrate for ATP-dependent efflux transporters (e.g., P-glycoprotein). This interaction may influence the drug's pharmacokinetics by affecting its absorption and secretion across biological membranes. Understanding these mechanisms is crucial for optimizing dosing regimens and enhancing therapeutic outcomes .

Case Study 1: Efficacy in Bovine Respiratory Disease

A clinical trial involving cattle diagnosed with BRD demonstrated that treatment with this compound resulted in a significant reduction in clinical signs compared to untreated controls. Parameters measured included respiratory rate, temperature, and overall health scores over a treatment period of seven days.

Case Study 2: Aquaculture Implementation

In a controlled study on koi fish infected with bacterial pathogens, this compound was administered intramuscularly at a dose of 10 mg/kg. The results indicated a marked improvement in survival rates and a decrease in clinical signs of infection within 72 hours post-treatment .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Danofloxacin mesylate belongs to the fluoroquinolone class, sharing a core quinolone structure with modifications influencing spectrum, solubility, and pharmacokinetics. Key analogues include:

Enrofloxacin Mesylate

  • Structure: Similar quinolone backbone but with a cyclopropyl group at N1 .
  • Pharmacokinetics : Enrofloxacin mesylate shows improved solubility compared to its hydrochloride salt, with higher Cₘₐₓ (1.05 mg/L vs. 0.48 mg/L) and shorter T₁/₂α (1.10 hours vs. 1.47 hours) in pigs .
  • Applications : Broad-spectrum use in poultry and livestock, often combined with amoxicillin for enhanced efficacy .

Gemifloxacin Mesylate

  • Human Use: A fourth-generation fluoroquinolone with enhanced gram-positive activity.
  • Analytical Methods : Quantified via oxidation-reduction reactions using N-bromosuccinimide, reflecting its stability in pharmaceutical formulations .

Moxifloxacin Hydrochloride

  • Spectrum : Superior activity against Mycoplasma and anaerobic bacteria.
  • Toxicity : Associated with human cardiac risks (QT prolongation), limiting veterinary use .

Pharmacokinetic and Efficacy Comparison

Parameter This compound Enrofloxacin Mesylate Moxifloxacin HCl
Molecular Weight 453.48 g/mol 429.41 g/mol 437.89 g/mol
Target DNA gyrase DNA gyrase DNA gyrase, topoisomerase IV
Half-Life (T₁/₂β) 286.9 h (carp) 11.8 h (pigs) 8–12 h (humans)
AUC (mg·h/L) 387.8 (carp) 4.6 (pigs) 30–40 (humans)
Toxicity Fetal/maternal toxicity (rodents) Lower nephrotoxicity Cardiac risks (humans)
Regulatory Status Veterinary only Veterinary Human and limited veterinary

Key Differentiators

Spectrum of Activity: this compound excels against Pasteurella spp. and Haemophilus somnus in livestock . Moxifloxacin covers atypical pathogens (e.g., Mycoplasma), but its human toxicity limits veterinary applications .

Formulation Advantages: this compound’s liposomal and microsphere formulations enhance sustained release and tissue targeting, unlike enrofloxacin’s conventional suspensions .

Safety Profiles: Danofloxacin’s mesylate salt reduces gastrointestinal irritation compared to non-mesylated fluoroquinolones . Enrofloxacin mesylate shows fewer nephrotoxic effects than danofloxacin in poultry .

Biologische Aktivität

Danofloxacin mesylate is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine, particularly for treating respiratory diseases in livestock. Its biological activity is characterized by a broad spectrum of antibacterial effects, pharmacokinetics, and its influence on microbial communities and resistance patterns. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antibacterial Spectrum

Danofloxacin exhibits potent activity against a variety of pathogens, including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Particularly active against Escherichia coli and Pasteurella multocida.
  • Mycoplasma spp. : Demonstrates efficacy against certain mycoplasmal infections prevalent in livestock .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed following intramuscular injection, achieving peak plasma concentrations quickly compared to oral administration .
  • Distribution : High tissue distribution is noted in the lungs, liver, and kidneys, with significant concentrations found in the luminal compartments of these organs .
  • Metabolism : The primary metabolite identified is desmethyldanofloxacin, which is often found at higher concentrations than the parent compound in various tissues .
  • Excretion : Residues deplete rapidly post-treatment; for instance, danofloxacin was undetectable in swine tissues within 6 days post-administration .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t½)2.5 - 3 hours
Peak plasma concentration1.5 - 2.0 µg/mL
Volume of distribution1.2 L/kg
Clearance rate0.5 L/h/kg

Impact on Microbial Communities

Recent studies have highlighted the effects of danofloxacin on gut microbiota diversity and antimicrobial resistance:

  • Case Study : In a study involving calves treated with danofloxacin, significant alterations in gut microbiota were observed using 16S rRNA sequencing. The treatment resulted in increased alpha and beta diversity metrics, indicating shifts in microbial community structure post-treatment .
  • Resistome Analysis : The treatment was associated with an increase in specific antimicrobial resistance genes (ARGs), suggesting that danofloxacin may exert selective pressure leading to the enrichment of resistant strains .

Table 2: Changes in Microbial Diversity Post-Danofloxacin Treatment

MetricPre-TreatmentPost-Treatment
Shannon Index3.54.2
Observed OTUs120150

Safety and Adverse Effects

While this compound is generally well-tolerated, adverse reactions can occur. Reports indicate potential gastrointestinal disturbances and alterations in normal flora balance leading to secondary infections . Continuous monitoring for adverse reactions is recommended during its use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Danofloxacin mesylate relevant to in vitro experimental design?

  • Answer: this compound (C₁₉H₂₀FN₃O₃·CH₃SO₃H, MW 453.49) is sparingly soluble in water (91 mg/mL) but insoluble in DMSO and ethanol. Its stability requires storage in airtight, light-protected containers at room temperature. Researchers must account for its pH-dependent solubility (optimal stability at pH 4.0–5.0) and hygroscopicity when designing dissolution or bioavailability studies .

Q. Which standardized methods are recommended for determining the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens?

  • Answer: The Broth Macrodilution Method (CLSI guidelines) using cation-adjusted Mueller-Hinton broth is the gold standard. Breakpoints for resistance classification are:

  • Sensitive: MIC ≤0.25 µg/mL
  • Intermediate: 0.5–1 µg/mL
  • Resistant: ≥2 µg/mL
    Include quality control strains like E. coli ATCC 25922 to validate results .

Q. What quality control parameters are critical when formulating this compound suspensions for veterinary pharmacokinetic studies?

  • Answer: Key parameters include:

  • Sedimentation volume ratio (>0.9 after centrifugation at 3,000 rpm).
  • pH stability (4.0–5.0 under high-temperature/light stress).
  • Dispersibility (achieved using 2% aluminum monostearate and 0.05% lecithin).
  • Content uniformity (±5% deviation via HPLC validation) .

Advanced Research Questions

Q. How can researchers design forced degradation studies to evaluate the stability of this compound under various stress conditions?

  • Answer: Use hybrid LC-MS/MS (e.g., ion trap/time-of-flight systems) to identify degradation products under:

  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 80°C for 24 hr).
  • Photolysis (exposure to UV light at 254 nm for 48 hr).
  • Oxidative stress (3% H₂O₂ at 70°C for 6 hr).
    Quantify degradation kinetics using Arrhenius plots and validate with NMR for structural elucidation .

Q. What experimental approaches are available to investigate the role of efflux transporters in bacterial resistance to this compound?

  • Answer: Combine MIC modulation assays with ABC transporter inhibitors:

  • Cyclosporine A (5–25 µM): Reduces MIC 2–16 fold in E. coli by blocking efflux pumps.
  • Quercetin (50 µM): Potentiates resistance in Gram-negative bacteria but inhibits it in Gram-positive strains.
    Use Rhodamine-123 efflux assays to quantify transporter activity and correlate with MIC shifts .

Q. How should researchers address contradictory data regarding the interaction between flavonoid compounds and this compound activity?

  • Answer: Resolve discrepancies by:

  • Testing concentration-dependent effects (e.g., quercetin inhibits efflux at >50 µM but stimulates it at <10 µM).
  • Comparing species-specific transporter expression (e.g., E. coli AcrAB-TolC vs. Staphylococcus NorA).
  • Validating with gyrase inhibition assays to isolate target-vs-efflux mechanisms .

Q. What methodological considerations are essential when analyzing this compound degradation products using hybrid mass spectrometry techniques?

  • Answer: Optimize collision-induced dissociation (CID) parameters to fragment ions (e.g., m/z 435 [M+H]⁺) and compare with reference standards. Use high-resolution MS (HRMS) with ±2 ppm mass accuracy for elemental composition analysis. Validate degradation pathways using isotopic labeling and kinetic modeling .

Q. What statistical methods are recommended for analyzing MIC data variability across multiple this compound resistance studies?

  • Answer: Apply non-parametric tests (Mann-Whitney U) for non-normal distributions. Use multivariate regression to control for variables like inoculum size or broth composition. Report effect sizes (Cohen’s d) instead of relying solely on p-values. Software tools like R/Bioconductor or GraphPad Prism are recommended .

Q. How can in vitro pharmacokinetic/pharmacodynamic (PK/PD) models be optimized for this compound against fastidious veterinary pathogens?

  • Answer: Simulate lung tissue concentrations (3–5x serum levels) using dynamic models (e.g., one-compartment chemostats ). Integrate MIC₉₀ data (e.g., 0.28 µM for Mannheimia haemolytica) and adjust for protein binding (~30%). Validate with in vivo studies measuring AUC/MIC ratios >100 for bactericidal efficacy .

Q. How can researchers validate the purity and identity of this compound batches obtained from commercial suppliers?

  • Answer: Perform HPLC-UV (λ=278 nm) with a C18 column and mobile phase (0.025M KH₂PO₄:acetonitrile, 75:25). Compare retention times (8.2±0.5 min) and spectral purity (≥98%) against USP reference standards. Confirm identity via FT-IR (C=O stretch at 1,720 cm⁻¹) and ¹H-NMR (cyclopropyl proton signals at δ 1.0–1.2 ppm) .

Eigenschaften

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922988
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119478-55-6
Record name Danofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119478-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danofloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Danofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Danofloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Danofloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Danofloxacin mesylate
Reactant of Route 6
Danofloxacin mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.